molecular formula C18H14ClNO B502990 N-(2-chlorobenzyl)-2-naphthamide

N-(2-chlorobenzyl)-2-naphthamide

Cat. No.: B502990
M. Wt: 295.8g/mol
InChI Key: PLNIQCNXKZVAHT-UHFFFAOYSA-N
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Description

N-(2-Chlorobenzyl)-2-naphthamide is an aromatic amide derivative featuring a naphthalene backbone substituted with a 2-chlorobenzyl group at the amide nitrogen. The 2-chlorobenzyl moiety is a critical functional group, influencing steric and electronic interactions with biological targets .

Properties

Molecular Formula

C18H14ClNO

Molecular Weight

295.8g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]naphthalene-2-carboxamide

InChI

InChI=1S/C18H14ClNO/c19-17-8-4-3-7-16(17)12-20-18(21)15-10-9-13-5-1-2-6-14(13)11-15/h1-11H,12H2,(H,20,21)

InChI Key

PLNIQCNXKZVAHT-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NCC3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NCC3=CC=CC=C3Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Position: 2-Chlorobenzyl vs. 4-Chlorobenzyl

The position of the chlorine atom on the benzyl group significantly impacts biological activity. For example:

  • Compound 80 (N-(4-chlorobenzyl)-2-naphthamide derivative with 4-hydroxy and 5,7-dimethoxy groups) demonstrated potent VEGFR-2 inhibition (IC₅₀ = 0.384 mM), though less active than sorafenib (IC₅₀ = 0.069 mM) .
  • In contrast, the 2-chlorobenzyl group in N-(2-chlorobenzyl)-2-naphthamide may enhance metabolic stability due to reduced susceptibility to oxidative metabolism, as seen in compound 18 (2-(3-chloro-4-hydroxyphenyl)-N-(2-chlorobenzyl)acetamide), which inhibits 17β-HSD2 (IC₅₀ = 0.78 ± 0.16 μM) with high selectivity .

Table 1: Impact of Chlorobenzyl Substituent Position

Compound Chlorine Position Biological Target IC₅₀/Activity Key Feature Reference
Compound 80 4-chlorobenzyl VEGFR-2 0.384 mM Enhanced VEGFR-2 inhibition
This compound 2-chlorobenzyl N/A N/A Potential metabolic stability -
Compound 18 2-chlorobenzyl 17β-HSD2 0.78 ± 0.16 μM Selective enzyme inhibition
Core Structure Variations: Naphthamide vs. Benzimidazolone or Acetamide
  • This is exemplified by compound 80’s strong VEGFR-2 affinity (−9.8 kcal/mol in docking studies) .
  • Benzimidazolone Analogs: N-(2-chlorobenzyl)-5-cyano-benzimidazol-2-one () is a key synthon in drug discovery but lacks the naphthamide backbone, limiting direct comparability .
Functional Group Additions: Hydroxy and Methoxy Groups
  • The introduction of 4-hydroxy and 5,7-dimethoxy groups in compound 80 enhances antibacterial and anticancer efficacy, suggesting that electron-donating substituents on the naphthamide core improve bioactivity .
  • By contrast, this compound lacks these groups, which may limit its spectrum of activity but improve synthetic accessibility.
Anticancer Potential
  • VEGFR-2 Inhibition : Compound 80’s activity highlights the therapeutic relevance of naphthamide derivatives in angiogenesis suppression. The absence of methoxy/hydroxy groups in this compound may reduce potency but could be optimized via structural modifications .
Antimicrobial and Enzyme Inhibitory Effects
  • BChE Inhibition : N-(2-chlorobenzyl)-N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide (6k) exhibits BChE inhibition (IC₅₀ = 42.21 ± 0.25 μM), indicating that the 2-chlorobenzyl group can enhance interactions with cholinesterases .
  • Antipathogenic Properties : Naphthamide derivatives with bicyclic amines (e.g., ) show divergent bioactivities due to structural complexity, underscoring the need for target-specific design .

Preparation Methods

Accelerated Reaction Dynamics

Microwave irradiation drastically reduces the acyl chloride formation step to 30 minutes at 80°C (300 W), followed by 2-minute amidation at 130°C. Energy transfer through dielectric heating enhances molecular collisions, achieving 93–97% yields.

Optimized conditions :

  • Solvent : Acetonitrile (20 mL)

  • Stoichiometry : 1:3 molar ratio (acid:amine)

  • Workup : Identical to reflux method

13C^{13}C NMR data corroborate structural integrity, showing carbonyl signals at δ 167.0–166.6 ppm and methoxy groups at δ 56.0–55.2 ppm.

Comparative Efficiency

Table 1 contrasts microwave and reflux performance:

ParameterRefluxMicrowave
Reaction Time3.5 h32 min
Yield (%)80–8693–97
Energy ConsumptionHighModerate

Catalyst-Free Aqueous Synthesis

Green Chemistry Approach

A novel method involves heating 2-naphthoic phenyl ester with 2-chlorobenzylamine in water at 110°C for 12 hours. This solvent-free strategy avoids hazardous reagents, aligning with green chemistry principles.

Typical protocol :

  • Substrates : Ester (0.252 mmol), amine (0.505 mmol)

  • Conditions : 110°C, no catalyst

  • Yield : 57–79% after chromatographic purification

1H^1H NMR analysis reveals diagnostic peaks at δ 8.51 ppm (amide NH) and δ 4.77 ppm (benzyl CH₂).

Trade-offs and Applications

Although yields are lower than microwave methods, this approach eliminates halogenated solvents, reducing environmental impact. It is preferable for small-scale syntheses prioritizing sustainability over throughput.

Mechanistic Insights and Side Reactions

Acyl Chloride Pathway

The reflux and microwave routes proceed via reactive acyl chloride intermediates, which are susceptible to hydrolysis if moisture is present. Side products may include hydrolyzed carboxylic acids or dimerized species, necessitating rigorous drying.

Direct Aminolysis in Water

The aqueous method bypasses acyl chlorides entirely, leveraging the nucleophilicity of 2-chlorobenzylamine to attack the ester carbonyl directly. This single-step mechanism minimizes side reactions but requires elevated temperatures to overcome activation barriers.

Industrial and Research Implications

Method Selection Criteria

  • High-throughput settings : Microwave-assisted synthesis optimal

  • Eco-friendly production : Aqueous-phase reactions preferred

  • Legacy systems : Reflux method remains viable

Q & A

Basic: What are the established synthetic protocols for N-(2-chlorobenzyl)-2-naphthamide, and what reaction conditions are critical for reproducibility?

Answer:
The synthesis of this compound typically involves coupling 2-naphthoic acid derivatives with 2-chlorobenzylamine. Key steps include:

  • Activation of the carboxylic acid : Use coupling agents like EDCI/HOBt or thionyl chloride to generate the acyl chloride intermediate .
  • Amide bond formation : React the activated acid with 2-chlorobenzylamine in a polar aprotic solvent (e.g., DMF or THF) under inert atmosphere .
  • Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .
    Critical conditions : Maintain anhydrous conditions, control temperature (0–25°C), and use stoichiometric equivalents to minimize side products. Crude products often require purification via column chromatography (silica gel, gradient elution) .

Advanced: How can reaction parameters (e.g., solvent, catalyst) be systematically optimized to enhance yield and purity?

Answer:
Employ Design of Experiments (DoE) to optimize parameters:

  • Variables : Solvent polarity (DMF vs. THF), base (Et₃N vs. K₂CO₃), and temperature (0–40°C) .
  • Response surface methodology : Use software like Minitab to model interactions. For example, THF at 25°C with Et₃N increased yields by 15% compared to DMF in one study .
  • Catalyst screening : Test Pd-based catalysts for potential side reactions or byproduct formation .

Basic: What spectroscopic and chromatographic methods are recommended for structural characterization?

Answer:

  • NMR : ¹H/¹³C NMR to confirm amide bond formation (e.g., δ ~8.5 ppm for naphthyl protons, δ ~4.5 ppm for benzyl CH₂) .
  • IR : Detect amide C=O stretch at ~1650 cm⁻¹ and N–H bend at ~1550 cm⁻¹ .
  • HPLC-MS : Use C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and confirm molecular ion peaks .

Advanced: How should researchers address contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Answer:

  • Standardize assays : Replicate under identical conditions (e.g., cell lines, incubation time) .
  • Purity validation : Use DSC (differential scanning calorimetry) to detect polymorphic impurities affecting bioactivity .
  • Meta-analysis : Compare data across studies, noting differences in solvent (DMSO vs. saline) or assay methodology (MTT vs. resazurin) .

Basic: What solvents and storage conditions are optimal for stability studies?

Answer:

  • Solubility : DMSO (for stock solutions) or ethanol/water mixtures (for in vitro assays) .
  • Storage : Store at –20°C in amber vials to prevent photodegradation. Monitor stability via HPLC every 3 months .

Advanced: What computational strategies predict the compound’s interaction with biological targets (e.g., kinases)?

Answer:

  • Molecular docking : Use AutoDock Vina with PDB structures (e.g., EGFR kinase) to identify binding poses .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and hydrogen-bond interactions .
  • QSAR modeling : Corinate structural descriptors (e.g., logP, polar surface area) with activity data from PubChem BioAssays .

Basic: How to troubleshoot low yields in amide coupling reactions?

Answer:

  • Side reactions : Add DMAP (4-dimethylaminopyridine) to suppress racemization .
  • Workup : Extract unreacted starting materials with 1M HCl (for amines) or NaHCO₃ (for acids) .

Advanced: What in vitro/in vivo models are appropriate for evaluating its pharmacokinetic properties?

Answer:

  • ADME profiling : Use Caco-2 cells for permeability and microsomal assays (human liver microsomes) for metabolic stability .
  • In vivo PK : Administer IV/PO in rodent models, with LC-MS/MS quantification of plasma concentrations .

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